molecular formula C9H11BrClNO2 B13457990 2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride

2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride

Cat. No.: B13457990
M. Wt: 280.54 g/mol
InChI Key: KUIQMWQISHENIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride is an organic compound that features a bromophenyl group attached to an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride typically involves the reaction of 4-bromobenzylamine with glycine or its derivatives under acidic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the brominated benzyl group, forming the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives.

Scientific Research Applications

2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the aminoacetic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-bromophenyl)acetic acid
  • Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives

Uniqueness

2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl and aminoacetic acid moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H11BrClNO2

Molecular Weight

280.54 g/mol

IUPAC Name

2-[(4-bromophenyl)methylamino]acetic acid;hydrochloride

InChI

InChI=1S/C9H10BrNO2.ClH/c10-8-3-1-7(2-4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H

InChI Key

KUIQMWQISHENIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)O)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.